molecular formula C12H17N3O2 B153487 tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 192869-49-1

tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No. B153487
M. Wt: 235.28 g/mol
InChI Key: CEMDDESVTHLXHH-UHFFFAOYSA-N
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Description

The compound tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a chemical intermediate that can be utilized in the synthesis of various pharmacologically active molecules. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carboxylate derivatives and their relevance in medicinal chemistry. For instance, tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate is an intermediate for nicotinic acetylcholine receptor agonists , and tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is an intermediate for small molecule anticancer drugs .

Synthesis Analysis

The synthesis of related tert-butyl carboxylate compounds involves multi-step reactions, often optimized for large-scale production. For example, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate includes a one-pot process with debenzylation and ring hydrogenation steps, successfully scaled up to multihundred gram quantities . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is synthesized through a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4% .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of tert-butyl carboxylate derivatives. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies, revealing its crystallization in the triclinic space group and the proline ring adopting an envelope conformation . This level of structural detail is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The tert-butyl carboxylate moiety is versatile in chemical reactions, often serving as a protective group for carboxylic acids and as a handle for further functionalization. The papers suggest that these compounds can undergo various chemical transformations, such as organocatalyzed synthesis , which is essential for creating diverse libraries of bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds, as seen in the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, can lead to specific molecular packing patterns in the solid state . These properties are important for the compound's stability, solubility, and overall suitability for use in drug development.

Scientific Research Applications

Medicinal Chemistry and Pharmaceutical Applications

Pyrimidine derivatives, including structures similar to tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, play a crucial role in the development of therapeutic agents due to their wide range of biological activities. These compounds are instrumental in the synthesis of medications targeting various diseases, showcasing significant anti-inflammatory, anticancer, antiviral, and antibacterial properties. The versatility of pyrimidine scaffolds allows for the design of molecules with enhanced pharmacological activities and reduced toxicity, indicating their potential in drug discovery and development (Rashid et al., 2021).

Optoelectronic Materials

Research on pyrimidine and quinazoline derivatives demonstrates their application in the creation of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems for fabricating materials used in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications. The structural versatility of pyrimidine derivatives makes them valuable in developing novel materials for electronic devices, highlighting their importance in materials science (Lipunova et al., 2018).

Biological and Pharmacological Insights

Pyrimidine metabolism plays a non-proliferative role in cancer beyond its traditional association with cell growth and proliferation. Recent studies indicate that pyrimidine catabolism can induce differentiation in cancer cells and maintain the mesenchymal-like state in solid tumors through the epithelial-to-mesenchymal transition (EMT) process. This understanding opens new avenues for targeting pyrimidine metabolism in cancer therapy, suggesting that modulating pyrimidine levels could offer novel therapeutic strategies for managing cancer (Siddiqui & Ceppi, 2020).

properties

IUPAC Name

tert-butyl 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-5-4-10-9(7-15)6-13-8-14-10/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMDDESVTHLXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC=NC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627633
Record name tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

CAS RN

192869-49-1
Record name tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Formamidine acetate (472 mg, 4.52 mmol) in 15.0 mL of absolute ethanol was treated with sodium ethoxide (21 wt % solution in ethanol; 1.7 mL). After 30 min, a solution of the product from Step A above (1.15 g) in 8 mL of absolute ethanol was added, and the mixture was warmed at reflux for 18 h. The dark solution was cooled to room temperature and concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was separated, washed with brine, dried over magnesium sulfate and concentrated to an orange oil. Purification by flash chromatography (silica gel; 2% methanol/dichloromethane as eluant) afforded the title compound as a light yellow gum.
Quantity
472 mg
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

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